molecular formula C23H26N4O2 B12173861 N-{3-[benzyl(methyl)amino]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

N-{3-[benzyl(methyl)amino]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

Cat. No.: B12173861
M. Wt: 390.5 g/mol
InChI Key: CTWOEUWPZSRQBR-UHFFFAOYSA-N
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Description

N-{3-[benzyl(methyl)amino]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a complex organic compound with a unique structure that combines elements of both carboline and benzylamine derivatives

Properties

Molecular Formula

C23H26N4O2

Molecular Weight

390.5 g/mol

IUPAC Name

N-[3-[benzyl(methyl)amino]-3-oxopropyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide

InChI

InChI=1S/C23H26N4O2/c1-26(15-17-7-3-2-4-8-17)22(28)11-13-24-23(29)27-14-12-19-18-9-5-6-10-20(18)25-21(19)16-27/h2-10,25H,11-16H2,1H3,(H,24,29)

InChI Key

CTWOEUWPZSRQBR-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)CCNC(=O)N2CCC3=C(C2)NC4=CC=CC=C34

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[benzyl(methyl)amino]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide typically involves multiple steps, starting with the preparation of the beta-carboline core This can be achieved through the Pictet-Spengler reaction, where tryptamine reacts with an aldehyde or ketone

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-{3-[benzyl(methyl)amino]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents or to replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure suggests potential interactions with biological targets, making it a candidate for drug discovery and development.

    Medicine: Its unique properties may lead to the development of new therapeutic agents for various diseases.

    Industry: The compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-{3-[benzyl(methyl)amino]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl(methyl)amino group may facilitate binding to these targets, while the beta-carboline core could modulate the compound’s overall activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    N-{3-[benzyl(methyl)amino]propyl}-3-oxobutanamide: Shares a similar benzyl(methyl)amino group but differs in the core structure.

    N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-1,1-biphenyl-2-sulfonamide: Another complex organic compound with a different core structure but similar functional groups.

Uniqueness

N-{3-[benzyl(methyl)amino]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is unique due to its combination of a beta-carboline core with a benzyl(methyl)amino group, which may confer distinct biological and chemical properties compared to other similar compounds.

Biological Activity

N-{3-[benzyl(methyl)amino]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a derivative of the beta-carboline family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, particularly focusing on its antitumor properties, enzyme inhibition capabilities, and potential therapeutic applications.

Structure and Properties

The chemical structure of this compound features a tetrahydro-beta-carboline core, which is known for its ability to interact with various biological targets. The presence of the benzyl(methyl)amino group enhances its lipophilicity and potential bioactivity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of beta-carboline derivatives. For instance, compounds similar to this compound have demonstrated significant inhibitory effects against various cancer cell lines.

  • Cell Lines Tested :
    • A549 (lung cancer)
    • K562 (chronic myeloid leukemia)
    • PC-3 (prostate cancer)
    • T47D (breast cancer)

The compound exhibited IC50 values indicating effective inhibition of cell proliferation. For example, a related compound showed an IC50 of 9.86 µM against PC-3 cells and was noted for inducing apoptosis and causing cell cycle arrest in the G0/G1 phase through reactive oxygen species (ROS) accumulation .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes involved in neurodegenerative diseases:

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) :
    • Studies indicate that beta-carboline derivatives can act as competitive inhibitors of these enzymes. For example, one derivative showed selectivity towards BuChE with IC50 values ranging from 1.0 to 18.8 µM .

The mechanism involves strong interactions with critical residues in the active sites of these enzymes, suggesting a potential role in treating conditions like Alzheimer's disease.

Mechanistic Insights

Mechanistic studies using molecular docking have revealed that compounds like this compound can effectively bind to enzyme active sites. This binding disrupts normal enzyme function and leads to increased levels of acetylcholine in synaptic clefts, which is beneficial in neurodegenerative contexts .

Study 1: Anticancer Efficacy

In a recent study involving a series of beta-carboline derivatives:

  • Objective : To evaluate antitumor activity against various human cancer cell lines.
  • Results : Compounds were screened using MTT assays; several derivatives exhibited significant cytotoxicity with specific emphasis on their ability to induce apoptosis through ROS pathways .

Study 2: Enzyme Inhibition

A comparative analysis was conducted on several beta-carboline derivatives:

  • Objective : To assess their efficacy as AChE and BuChE inhibitors.
  • Findings : The most potent derivative acted as a competitive inhibitor for BuChE with promising implications for Alzheimer's treatment .

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